N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Catalog No.
S12521146
CAS No.
M.F
C23H21N3O6
M. Wt
435.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

Product Name

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine

IUPAC Name

[5-(4-benzamido-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl benzoate

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

InChI

InChI=1S/C23H21N3O6/c27-17-13-20(32-18(17)14-31-22(29)16-9-5-2-6-10-16)26-12-11-19(25-23(26)30)24-21(28)15-7-3-1-4-8-15/h1-12,17-18,20,27H,13-14H2,(H,24,25,28,30)

InChI Key

ADBLMNPUSHTBKL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)O

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine is a modified nucleoside derived from 2'-deoxycytidine, characterized by the presence of benzoyl groups at both the N4 and 5' positions. This compound is of significant interest in the fields of medicinal chemistry and molecular biology due to its potential applications in drug development and as a research tool. The structural modifications enhance its chemical stability and biological activity compared to its parent nucleoside.

, including:

  • Oxidation: This reaction introduces additional functional groups, which can modify the compound's properties and reactivity.
  • Hydrolysis: The benzoyl groups can be removed under specific conditions, leading to the formation of 2'-deoxycytidine .
  • Acylation Reactions: The compound can participate in further acylation reactions, allowing for the introduction of different acyl groups .

These reactions are crucial for synthesizing derivatives with tailored properties for specific applications.

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine exhibits notable biological activities, particularly in antiviral and anticancer research. It serves as a building block for nucleoside analogs that can inhibit viral replication or cancer cell proliferation. Studies have indicated that modifications like benzoylation can enhance the binding affinity of nucleosides to their biological targets, potentially increasing their efficacy as therapeutic agents .

The synthesis of N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 2'-deoxycytidine.
  • Benzoylation Reaction: The compound is reacted with benzoyl chloride or benzoic anhydride in the presence of a base (such as pyridine) to introduce the benzoyl groups at the N4 and 5' positions.
  • Purification: The product is purified through crystallization or chromatography to achieve high purity levels .

For example, a method involves heating 10 grams of 2'-deoxycytidine with 70 grams of pyridine and 14 grams of benzoic anhydride at elevated temperatures, followed by cooling and crystallization to yield N4-benzoyl-5'-O-benzoyl-2'-deoxycytidine .

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine has several applications:

  • Research Tool: It is used in studies related to nucleic acid interactions and enzymatic processes.
  • Drug Development: The compound serves as a precursor for synthesizing nucleoside analogs that may be effective against various viral infections and cancers .
  • Fluorescent Probes: Its derivatives are utilized as fluorescent markers in biochemical assays to study molecular interactions .

Several compounds share structural similarities with N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N4-Benzoyl-2'-deoxycytidineBenzoylation at N4 position onlySimpler structure; fewer modifications
5'-O-Dimethoxytrityl-2'-deoxycytidineDimethoxytrityl group at 5' positionOften used in solid-phase synthesis; different protective group
N4-Acetyl-2'-deoxycytidineAcetyl group at N4 positionLess bulky than benzoylation; different biological activity
N4-Dibenzoyl-2'-deoxycytidineBenzoylation at both N4 and 5' positionsSimilar but may exhibit different reactivity due to additional benzoylation

N4-Benzoyl-5'-O-benzoyl-2'-deoxycytidine stands out due to its dual benzoylation, which enhances its stability and potential biological activity compared to other derivatives.

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

435.14303540 g/mol

Monoisotopic Mass

435.14303540 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-09-2024

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